molecular formula C6H9N3O2 B183324 3-Methyl-6-methylaminouracil CAS No. 5759-63-7

3-Methyl-6-methylaminouracil

Cat. No. B183324
CAS RN: 5759-63-7
M. Wt: 155.15 g/mol
InChI Key: PUQLJAGFHRVOCH-UHFFFAOYSA-N
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Description

3-Methyl-6-methylaminouracil is a chemical compound with the molecular formula C6H9N3O2 and a molecular weight of 155.15 . It is closely related to other compounds such as 3-methyl-6-aminouracil .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrimidine ring with methyl and methylamino substituents. The exact structure can be found in various chemical databases .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 155.15 g/mol . Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, freely rotating bonds, and polar surface area can be found in chemical databases .

Scientific Research Applications

  • Ophthalmic Applications : 3-Methyl-6-methylaminouracil has been studied for its potential in treating corneal burns. Research shows that ophthalmic ointment and medicinal films based on this compound can effectively treat thermal and chemical corneal burns in experimental animal models, reducing conjunctival hyperemia and corneal edema. These treatments led to the restoration of the normal microscopic structure of the rabbit cornea, demonstrating high wound healing efficacy and good tolerance in eyes (Gabdrakhmanova et al., 2021).

  • Antioxidant Properties : In a study focusing on the antioxidation activity of 5-substituted 6-methyluracils, including this compound, it was found that these compounds have significant inhibition effects on free-radical oxidation. This research suggests potential applications of these derivatives in antioxidation processes (Yakupova et al., 2010).

  • Antibacterial Activity : Novel N-3-alkylated 6-anilinouracils have been identified as potent inhibitors of bacterial DNA polymerase IIIC, essential for chromosomal DNA replication in gram-positive bacteria. These compounds show good in vitro activity against various bacteria and hold potential as a new class of antibacterial agents (Kuhl et al., 2005).

  • Acetylcholinesterase Inhibitors for Alzheimer's Disease : 6-Methyluracil derivatives have been synthesized as potential acetylcholinesterase inhibitors for treating Alzheimer's disease. These compounds demonstrate significant affinity toward acetylcholinesterase in vitro and in vivo, and some have shown the ability to improve memory impairment in animal models of Alzheimer's disease (Semenov et al., 2020).

  • Synthesis of New Compounds : Various research has been conducted on the synthesis of new compounds based on 6-methyluracil, including this compound, exploring their potential biological and pharmacological properties. These studies contribute to the development of new drugs with potential antiparasitic, antibacterial, antioxidant, and other activities (Melnikov & S.A., 2021).

properties

IUPAC Name

3-methyl-6-(methylamino)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c1-7-4-3-5(10)9(2)6(11)8-4/h3,7H,1-2H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUQLJAGFHRVOCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=O)N(C(=O)N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00292226
Record name 3-Methyl-6-methylaminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5759-63-7
Record name 5759-63-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81008
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Methyl-6-methylaminouracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00292226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What happens when 3-Methyl-6-methylaminouracil reacts with 2,4,6-cyclooctatrienone?

A1: The reaction of this compound with 2,4,6-cyclooctatrienone proceeds through a proposed intermediate, similar to the reaction with 6-amino-1,3-dimethyluracil, which forms an 8-azabicyclo[5.3.1]undecatetraene ring system []. This intermediate then undergoes further reactions, ultimately yielding two main product types:

  • Pyrido[2,3-d]pyrimidine-2(3H),4(8H)-diones: Specifically, the 3,7,8- and 3,5,8-trimethyl derivatives are formed, indicating ring contractions and rearrangements during the reaction process [].

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